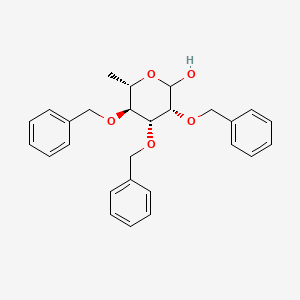

1,2,3-Tri-O-benzoyl-4-deoxy-a-L-fucopyranose

説明

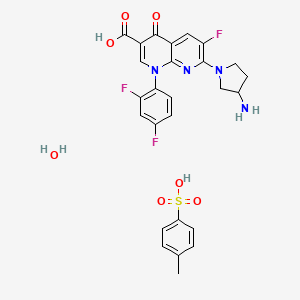

Synthesis Analysis

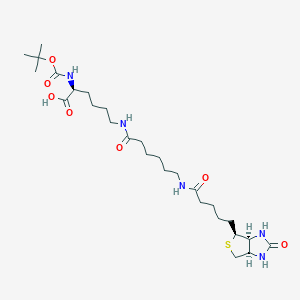

The synthesis of 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose involves multiple steps, starting from L-fucose. Key steps include selective benzoylation to protect hydroxyl groups, followed by deoxylation to remove the 4-hydroxyl group, producing a derivative that serves as a versatile intermediate for further glycosylation reactions (Hasegawa et al., 1994). Another approach involves triflate-mediated inversion and catalytic reduction to introduce modifications at the 4-position, enabling the synthesis of various derivatives (Lindhorst & Thiem, 1991).

Molecular Structure Analysis

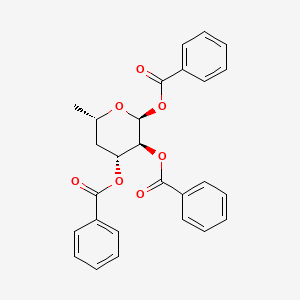

The molecular structure of 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose and its derivatives has been elucidated using crystallography and NMR spectroscopy. Studies show that O-benzoylation affects bond lengths and angles minimally, suggesting the stability of the benzoylated sugar's core structure. The conformations of O-benzoyl side chains are highly conserved, indicating a predictable spatial arrangement that could influence the reactivity and interaction of these molecules (Turney et al., 2019).

Chemical Reactions and Properties

1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose undergoes various chemical reactions, including glycosylation, where it acts as a donor in the synthesis of complex carbohydrates. The presence of benzoyl groups affects the stereoselectivity and efficiency of glycosylation, demonstrating the importance of protecting group strategies in carbohydrate chemistry (Gerbst et al., 2001).

科学的研究の応用

-

Carbohydrate-Carbohydrate Interaction Studies

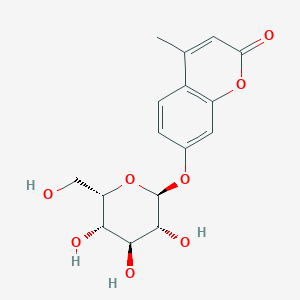

- Application: This compound is used in the synthesis of 3″-deoxy and 4″-deoxy Lewis x trisaccharides . These trisaccharides are useful tools for studying carbohydrate-carbohydrate interactions .

- Method: The compound is condensed with a diol of glucosamine to give a disaccharide. This disaccharide is then fucosylated to provide a protected deoxy Lewis x trisaccharide, which is deprotected to give the 4″-deoxy Lewis x trisaccharide .

- Results: The synthesis of these trisaccharides allows for the study of carbohydrate-carbohydrate interactions, which are fundamental to many biological processes .

-

Glycosidase and Glycosyltransferase Studies

- Application: This compound is used to study glycosidases and glycosyltransferases .

- Method: The specific methods of application or experimental procedures would depend on the specific glycosidase or glycosyltransferase being studied .

- Results: The results or outcomes would also depend on the specific study, but the compound could provide valuable insights into the function and behavior of these enzymes .

-

Oligosaccharide Synthesis

- Application: This compound is used as a building block for the synthesis of oligosaccharides .

- Method: The specific methods of application or experimental procedures would depend on the specific oligosaccharide being synthesized .

- Results: The synthesis of oligosaccharides can have various applications, including the study of carbohydrate structure and function, the development of carbohydrate-based drugs, and more .

-

Glycopeptide Synthesis

- Application: This compound is used for the preparation of glycosyl donors for glycopeptide synthesis .

- Method: The specific methods of application or experimental procedures would depend on the specific glycopeptide being synthesized .

- Results: Glycopeptides have important biological functions and are of interest in the development of new therapeutic agents .

-

Catalytic Synthesis of 1,2,3-Triazoles

- Application: While not directly used, the structure of “1,2,3-Tri-O-benzoyl-4-deoxy-a-L-fucopyranose” could potentially inspire the development of new catalysts for the synthesis of 1,2,3-triazoles .

- Method: The specific methods of application or experimental procedures would depend on the specific catalyst and reaction conditions .

- Results: The synthesis of 1,2,3-triazoles is important for their wide application as potential drugs in diverse pathologies .

-

Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

- Application: Compounds similar to “1,2,3-Tri-O-benzoyl-4-deoxy-a-L-fucopyranose” could potentially be used in the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines .

- Method: The specific methods of application or experimental procedures would depend on the specific compound being synthesized .

- Results: These compounds have shown potential in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity .

特性

IUPAC Name |

[(2S,3S,4R,6S)-2,3-dibenzoyloxy-6-methyloxan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-18-17-22(32-24(28)19-11-5-2-6-12-19)23(33-25(29)20-13-7-3-8-14-20)27(31-18)34-26(30)21-15-9-4-10-16-21/h2-16,18,22-23,27H,17H2,1H3/t18-,22+,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPRQSQRWYABQL-INPPHVCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401240132 | |

| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose | |

CAS RN |

132867-80-2 | |

| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132867-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

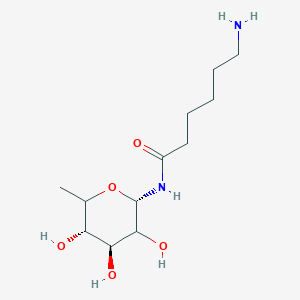

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)